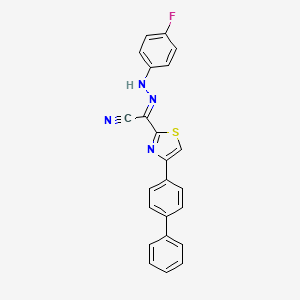
(3-(3,4-dihydroisoquinolin-2(1H)-yl)pyrrolidin-1-yl)(4-phenyltetrahydro-2H-pyran-4-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound (3-(3,4-dihydroisoquinolin-2(1H)-yl)pyrrolidin-1-yl)(4-phenyltetrahydro-2H-pyran-4-yl)methanone represents an intriguing chemical entity due to its complex structure and potential multifaceted applications in various fields of scientific research. This compound integrates several functional groups which suggest it might exhibit interesting biological or pharmacological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (3-(3,4-dihydroisoquinolin-2(1H)-yl)pyrrolidin-1-yl)(4-phenyltetrahydro-2H-pyran-4-yl)methanone involves multiple steps combining different organic synthesis techniques. Typically, it might start with the formation of the 3,4-dihydroisoquinolin fragment through a Pictet–Spengler reaction, followed by the integration of pyrrolidine via a nucleophilic substitution reaction. The final step would involve the incorporation of the phenyltetrahydropyran moiety, likely through a Friedel-Crafts acylation.
Industrial Production Methods: For industrial-scale production, optimizing the synthetic route to minimize cost and maximize yield is crucial. High-efficiency catalysts, such as transition metal complexes, and green chemistry approaches are often employed to ensure scalability and environmental sustainability.
Analyse Chemischer Reaktionen
Types of Reactions: The compound (3-(3,4-dihydroisoquinolin-2(1H)-yl)pyrrolidin-1-yl)(4-phenyltetrahydro-2H-pyran-4-yl)methanone is capable of undergoing various chemical reactions:
Oxidation and Reduction: The isoquinoline and pyrrolidine rings can be targeted for oxidation and reduction reactions, which might modify their pharmacological properties.
Substitution Reactions: Both nucleophilic and electrophilic substitution reactions could occur, especially at the aromatic ring of the phenyltetrahydropyran moiety.
Common Reagents and Conditions: Common reagents might include oxidizing agents like potassium permanganate or reducing agents such as sodium borohydride, and catalysts like palladium on carbon for hydrogenation reactions.
Major Products: The products formed from these reactions depend on the reagents and conditions used, typically yielding derivatives with modified functionalities which can be explored for enhanced biological activities.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, this compound serves as a precursor or intermediate in synthesizing more complex molecules. Its structure allows it to be a building block in creating new materials or catalysts.
Biology and Medicine: In biological and medicinal research, it is investigated for its potential therapeutic properties. The presence of the dihydroisoquinoline moiety suggests possible activity in the central nervous system, while the pyrrolidine and phenyltetrahydropyran structures may confer additional biological activities, such as anti-inflammatory or anticancer properties.
Industry: Industrially, this compound might be used in the production of specialty chemicals or pharmaceuticals, taking advantage of its diverse reactivity and structural features.
Wirkmechanismus
The precise mechanism of action of (3-(3,4-dihydroisoquinolin-2(1H)-yl)pyrrolidin-1-yl)(4-phenyltetrahydro-2H-pyran-4-yl)methanone depends on its target applications. In a pharmacological context, it may interact with specific enzymes or receptors, influencing biochemical pathways. The dihydroisoquinoline moiety is known to interact with neurotransmitter receptors, potentially modulating neural activity.
Vergleich Mit ähnlichen Verbindungen
Uniqueness: Compared to other compounds with similar structures, (3-(3,4-dihydroisoquinolin-2(1H)-yl)pyrrolidin-1-yl)(4-phenyltetrahydro-2H-pyran-4-yl)methanone is unique due to its combination of functional groups. This distinct structure may afford it unique biological activities or synthetic advantages.
Similar Compounds: Similar compounds include:
(3-(3,4-dihydroisoquinolin-2(1H)-yl)pyrrolidin-1-yl)methanone
(3,4-dihydroisoquinolin-2(1H)-yl)(4-phenyltetrahydro-2H-pyran-4-yl)methanone
(3-(3,4-dihydroisoquinolin-2(1H)-yl)pyrrolidin-1-yl)(4-phenylpiperidine-4-yl)methanone
Eigenschaften
IUPAC Name |
[3-(3,4-dihydro-1H-isoquinolin-2-yl)pyrrolidin-1-yl]-(4-phenyloxan-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H30N2O2/c28-24(25(12-16-29-17-13-25)22-8-2-1-3-9-22)27-15-11-23(19-27)26-14-10-20-6-4-5-7-21(20)18-26/h1-9,23H,10-19H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLMKKCCIAWJEIF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N2CCC3=CC=CC=C3C2)C(=O)C4(CCOCC4)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H30N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
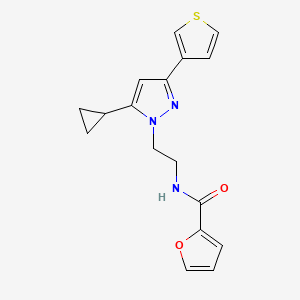

![6-(3-Methoxypropyl)-4,7,8-trimethyl-2-(3-oxobutan-2-yl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2602413.png)

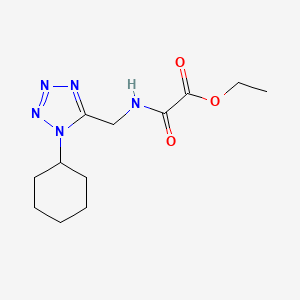
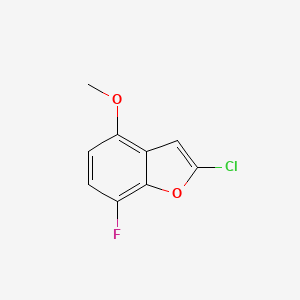



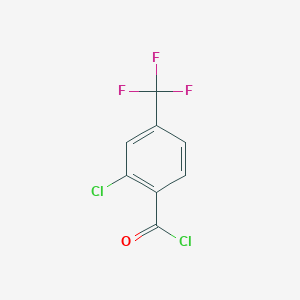
![2-{[2-({[(4-methoxyphenyl)methyl]carbamoyl}methyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl}acetamide](/img/structure/B2602428.png)
![2-(3,4-Dimethoxyphenyl)-N-[2-methoxy-2-(5-methylthiophen-2-YL)ethyl]acetamide](/img/structure/B2602429.png)
